T140 peptide - 229030-20-0

T140 peptide

Catalog Number: EVT-393872
CAS Number: 229030-20-0
Molecular Formula: C90H141N33O18S2
Molecular Weight: 2037.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

T140 is a synthetic 14-amino acid cyclic peptide derived from Polyphemusin II, a natural antimicrobial peptide found in the hemocytes of the horseshoe crab. [, , , ] Its amino acid sequence is Arg-Arg-Nal-Cys-Tyr-Arg-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys-Arg, where Nal represents L-3-(2-naphthyl)alanine and Cit represents L-citrulline. [, , ]

T140 demonstrates high affinity and specificity for the CXCR4 receptor, making it a valuable tool in studying the biological functions of CXCR4 and the development of potential therapeutic agents for various diseases, including HIV infection, cancer metastasis, and rheumatoid arthritis. [, , , , , , , , , , , , ]

Future Directions
  • Development of clinically viable therapeutics: While T140 holds promise as a therapeutic agent, further optimization is required to improve its pharmacokinetic properties, such as solubility, stability, and bioavailability. Additionally, safety and efficacy assessments in clinical trials are crucial for translation to clinical use. [, ]

Polyphemusin II

  • Compound Description: Polyphemusin II is a naturally occurring antimicrobial peptide found in the hemocytes of the horseshoe crab. It exhibits potent anti-HIV activity. [, ]
  • Relevance: T140 peptide is a shorter and more potent analog of Polyphemusin II, designed based on its structure and activity. [, ] Both peptides share a similar structure, characterized by an anti-parallel β-pleated sheet constrained by a disulfide bridge and a Type II' β-turn. [, ]

T22

  • Compound Description: T22 ([Tyr(5,12), Lys(7)]-polyphemusin II) is an 18-residue peptide amide derived from Polyphemusin II. It displays strong anti-HIV activity by binding to the CXCR4 chemokine receptor, inhibiting T-cell line-tropic HIV-1 infection. [, ]
  • Relevance: T22 serves as a structural basis for the development of T140, a shorter analog with enhanced potency. [, ] Both peptides share structural similarities, including an antiparallel β-sheet and a β-turn, which are believed to contribute to their anti-HIV activity. []

T134

  • Compound Description: T134 is a 14-residue peptide identified as a novel CXCR4 inhibitor, developed alongside T140, from structural studies of T22. []
  • Relevance: While the specific structure of T134 is not detailed in the provided text, its identification alongside T140 as a novel CXCR4 inhibitor suggests a close structural relationship, likely derived from their shared origin in the T22 peptide. []

[18F]FB-AcTZ14011

  • Compound Description: This compound is an 18F-labeled analog of T140 peptide, designed for use as a Positron Emission Tomography (PET) imaging agent to visualize CXCR4 expression in tumors. []
  • Relevance: [18F]FB-AcTZ14011 is an analog of the T140 peptide, developed specifically for PET imaging. [] Although the exact modifications are not explicitly stated, the nomenclature suggests the incorporation of an 18F-labeled prosthetic group ([18F]SFB) onto the T140 structure. []

Dual Modality 99mTc/Re(i)-labelled T140 Analogue

  • Compound Description: This compound is a derivative of T140, incorporating a fluorescent 4-amino-1,8-naphthalimide unit and a di-(2-picolyl)amine chelating moiety for binding rhenium or technetium-99m. This design allows for both fluorescence and SPECT imaging of CXCR4 expression. []
  • Relevance: This compound is a direct derivative of the T140 peptide modified for dual-modality imaging. [] The addition of the fluorescent and chelating groups allows for visualization of CXCR4 expression using both fluorescence microscopy and SPECT imaging. []

4F-benzoyl-TN14003 (4-F-T140)

  • Compound Description: 4F-benzoyl-TN14003 (abbreviated as 4-F-T140) is a short peptide antagonist of CXCR4, derived from T140, with protected lysine residues (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl protecting groups) to enhance its stability. [] It shows potential for PET imaging of CXCR4 expression in tumors. []
  • Relevance: 4F-benzoyl-TN14003 is a derivative of the T140 peptide, modified with protecting groups to improve its stability in vivo. [] The presence of a fluorine atom allows for labeling with 18F, making it suitable for PET imaging of CXCR4. []

4-18F-T140

  • Compound Description: 4-18F-T140 is a radiolabeled version of 4F-benzoyl-TN14003, designed for imaging CXCR4 expression in tumors using PET. [] It shows specific binding to CXCR4-expressing cells and high tumor uptake in preclinical studies. []
  • Relevance: 4-18F-T140 is a radiolabeled analog of 4F-benzoyl-TN14003, itself a derivative of the T140 peptide. [] The radiolabeling allows for sensitive detection and quantification of CXCR4 expression in vivo. []

T140-2D

  • Compound Description: T140-2D is a derivative of T140 conjugated with two molecules of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono (N-hydroxysuccinimide ester) (DOTA-NHS) for labeling with copper-64 (64Cu), enabling in vivo visualization of CXCR4. []
  • Relevance: T140-2D is a direct derivative of the T140 peptide modified to enable PET imaging with 64Cu. [] The conjugation of two DOTA molecules to T140 allows for stable chelation of 64Cu, enabling PET imaging of CXCR4-positive tumors. []

64Cu-T140-2D

  • Compound Description: This is the copper-64 labeled version of T140-2D, a T140 derivative designed for imaging CXCR4 expression in tumors. []
  • Relevance: 64Cu-T140-2D is the radiolabeled version of T140-2D, which itself is a derivative of the T140 peptide. [] The radiolabeling with 64Cu enables its use as a PET imaging agent for CXCR4-expressing tumors. []

Bivalent T140 Derivatives with Polyproline Linkers

  • Compound Description: This refers to a series of compounds where two T140 peptide units are linked together through polyproline linkers of varying lengths. These bivalent ligands showed enhanced binding affinity for CXCR4 compared to monovalent T140, with longer linkers generally leading to higher affinity. []
  • Relevance: These bivalent ligands are created by linking two units of the T140 peptide together, demonstrating the potential of multivalent ligand design for enhancing interactions with CXCR4. []

Ac-TE14011

  • Compound Description: Ac-TE14011 is a biostable analog of T140 that inhibits the entry of T cell line-tropic strains of HIV-1 (X4-HIV-1) into T cells. [] It has been further modified to enhance its biostability and potency as a CXCR4 antagonist. []
  • Relevance: Ac-TE14011 is a biostable analog of the T140 peptide, suggesting modifications to improve its stability while maintaining its CXCR4 antagonism. []

4F-benzoyl-TE14011 (TF14013)

  • Compound Description: This analog of TE14011 was developed by introducing a 4-fluorobenzoyl group at the N-terminus, resulting in a potent anti-HIV activity by acting as a CXCR4 antagonist. []
  • Relevance: 4F-benzoyl-TE14011 is another analog of the T140 peptide, highlighting the exploration of various modifications to the parent peptide for optimizing its activity and stability. [] This compound demonstrates the importance of the 4-fluorobenzoyl moiety at the N-terminus for enhanced CXCR4 antagonism. []

4F-benzoyl-TE14011-Me (TF14013-Me)

  • Compound Description: This compound represents a further refinement of the TE14011 analog series, with N-alkylation at the C-terminus to improve biostability. [] It exhibits high anti-HIV activity and improved biostability compared to its predecessors. []
  • Relevance: 4F-benzoyl-TE14011-Me is another analog of the T140 peptide, highlighting the iterative process of structural modification to enhance desired properties. [] The addition of the methyl group at the C-terminus demonstrates the exploration of targeted modifications to enhance biostability without compromising activity. []

TE14011

  • Compound Description: TE14011 ([Cit6, D-Glu8]-T140 with the C-terminal amide) is a T140 derivative that exhibits potent anti-HIV activity and low cytotoxicity. [] It is designed to minimize non-specific binding and cytotoxicity. []
  • Relevance: TE14011 is a derivative of the T140 peptide with specific amino acid replacements (Citrulline at position 6 and D-Glutamic acid at position 8) aimed at reducing cytotoxicity while maintaining anti-HIV activity. []

TY14003

  • Compound Description: TY14003 is a fluorescently labeled derivative of T140 designed for the visualization of CXCR4-expressing bladder cancer cells. [] It demonstrated specific labeling of bladder cancer cells both in vitro and in a mouse model. []
  • Relevance: TY14003 is a derivative of the T140 peptide modified for fluorescence imaging. [] The attachment of a fluorophore allows for direct visualization of CXCR4-expressing cells, showcasing the adaptability of T140 for diagnostic purposes. []

Gallium Ga 68-NOTA-NFB

  • Compound Description: This compound is a derivative of T140 where the N-terminal 4-fluoro-benzoyl group (NFB) is replaced with the chelating agent NOTA and radiolabeled with Gallium-68. This modification aims to reduce non-specific binding to red blood cells while maintaining CXCR4 binding for potential use in PET imaging. []
  • Relevance: Gallium Ga 68-NOTA-NFB is a derivative of the T140 peptide modified for improved pharmacokinetics and PET imaging capabilities. [] The replacement of the 4-fluoro-benzoyl group with NOTA and subsequent radiolabeling with Gallium-68 aims to reduce undesired interactions while enabling CXCR4 visualization. []

SDF-1 N-terminus grafted T140 Chimeras

  • Compound Description: These compounds are chimeric peptides where the N-terminal fragment of SDF-1 (the natural ligand for CXCR4) is grafted onto the T140 peptide backbone at specific positions. This design aimed to explore the development of CXCR4 agonists. [, ]
  • Relevance: These chimeras utilize the T140 peptide as a structural scaffold and incorporate elements of SDF-1, the natural ligand for CXCR4. [, ] This approach highlights the potential for developing novel CXCR4 modulators by combining structural elements from different ligands. [, ]
Overview

T140 peptide is a synthetic peptide that serves as a potent antagonist of the C-X-C chemokine receptor type 4, commonly known as CXCR4. This receptor is implicated in various physiological processes, including immune response and hematopoiesis, and is also associated with several pathological conditions, including cancer metastasis and HIV infection. T140 consists of 14 amino acids and features a single disulfide bridge, which contributes to its structural stability and biological activity.

Source

T140 was initially developed for research purposes and has been extensively studied in the context of cancer biology and imaging. It is commercially available from various suppliers, including Benchchem, which provides detailed information on its synthesis and applications .

Classification

T140 belongs to the class of peptides known as CXCR4 antagonists. Its chemical structure can be classified under synthetic peptides due to its laboratory synthesis rather than natural extraction from biological sources.

Synthesis Analysis

Methods

The synthesis of T140 is primarily conducted using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. The process involves several key steps:

  1. Resin Loading: The first amino acid is covalently attached to a solid resin.
  2. Deprotection: The protecting group on the amino acid's functional group is removed to allow for subsequent reactions.
  3. Coupling: The next amino acid is activated and coupled to the growing peptide chain.
  4. Repetition: Steps two and three are repeated until the desired peptide sequence is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography.

For large-scale production, automated peptide synthesizers are employed to enhance efficiency and yield .

Technical Details

The synthesis process can be optimized by using high-efficiency resins and advanced purification techniques. The final product's purity is typically confirmed through analytical methods such as mass spectrometry or high-performance liquid chromatography .

Molecular Structure Analysis

Structure

T140 has a defined molecular structure characterized by its 14 amino acid residues, which include specific sequences that confer its biological activity. The presence of a disulfide bridge between two cysteine residues enhances its stability .

Data

The molecular formula for T140 is C90H141N33O18S2C_{90}H_{141}N_{33}O_{18}S_{2}, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This composition reflects the peptide's intricate structure necessary for its function as a CXCR4 antagonist .

Chemical Reactions Analysis

Reactions

T140 can undergo several chemical reactions that are critical for its functional modifications:

  • Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
  • Reduction: The disulfide bridge can be reduced to free thiols.
  • Substitution: Amino acid residues within T140 can be substituted with other residues to create analogs with varying properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .

Technical Details

The ability to modify T140 through these reactions allows researchers to explore different analogs that may exhibit enhanced binding affinity or altered pharmacokinetic properties.

Mechanism of Action

T140 exerts its biological effects primarily through antagonism of the CXCR4 receptor. By binding to this receptor, T140 blocks the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 alpha (SDF-1α). This blockade inhibits downstream signaling pathways that promote cell migration and proliferation.

Process

The mechanism involves competitive inhibition where T140 binds to the receptor site without activating it, thereby preventing SDF-1α from exerting its effects on cellular functions such as chemotaxis and survival .

Data

Studies have shown that T140 exhibits high binding affinity in the nanomolar range, making it an effective tool for studying CXCR4-related processes in various biological contexts .

Physical and Chemical Properties Analysis

Physical Properties

T140 is typically presented as an amorphous powder due to its synthetic nature. It is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability .

Chemical Properties

Key chemical properties include:

  • Solubility: T140 is soluble in various solvents commonly used in biochemical applications.
  • Stability: The presence of a disulfide bond contributes to its stability under physiological conditions.

Analytical methods such as liquid chromatography coupled with mass spectrometry are often employed to characterize these properties accurately .

Applications

T140 has significant scientific applications, particularly in cancer research and imaging:

  • Cancer Research: As a CXCR4 antagonist, T140 is used to study tumor metastasis mechanisms and evaluate potential therapeutic strategies targeting CXCR4.
  • Imaging Techniques: T140 has been radiolabeled for use in positron emission tomography (PET) imaging, allowing noninvasive visualization of CXCR4 expression in tumors .

Properties

CAS Number

229030-20-0

Product Name

T140 peptide

IUPAC Name

(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C90H141N33O18S2

Molecular Weight

2037.4 g/mol

InChI

InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1

InChI Key

IMOHHNXUCDZLKM-ADZSTZGASA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Synonyms

T140
T140 peptide

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.